An In-depth Technical Guide to the Chemical Properties of (2S)-2,6-Diamino-2-methylhexanoic Acid
An In-depth Technical Guide to the Chemical Properties of (2S)-2,6-Diamino-2-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-Diamino-2-methylhexanoic acid, also known as α-methyl-L-lysine, is a synthetic derivative of the essential amino acid L-lysine. The introduction of a methyl group at the α-carbon position significantly influences its chemical and biological properties. This modification sterically hinders the α-carbon, which can impact its reactivity and the conformation of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (2S)-2,6-diamino-2-methylhexanoic acid, with a focus on experimental data and methodologies relevant to researchers in drug discovery and peptide science.
Chemical Properties
Table 1: Physicochemical Properties of (2S)-2,6-Diamino-2-methylhexanoic Acid and Related Compounds
| Property | (2S)-2,6-Diamino-2-methylhexanoic acid (α-methyl-L-lysine) | L-Lysine |
| IUPAC Name | (2S)-2,6-Diamino-2-methylhexanoic acid | (2S)-2,6-Diaminohexanoic acid[1] |
| Synonyms | α-methyl-L-lysine | Lys, K |
| CAS Number | 1202003-49-3 (for Fmoc-Boc protected form)[2] | 56-87-1 |
| Molecular Formula | C₇H₁₆N₂O₂ | C₆H₁₄N₂O₂[1] |
| Molecular Weight | 160.21 g/mol | 146.19 g/mol |
| Predicted pKa (α-amino) | Predicted to be slightly higher than lysine | ~9.0 |
| Predicted pKa (ε-amino) | Predicted to be similar to lysine | ~10.5 |
| Predicted pKa (carboxyl) | Predicted to be similar to lysine | ~2.2 |
| Solubility | Expected to be soluble in water and polar organic solvents.[3][4][5] | Soluble in water. |
| Melting Point | Data not available for unprotected form. | 224 °C (decomposes) |
Note: Predicted values are based on the general properties of α-methyl amino acids and require experimental verification.
Synthesis and Deprotection
(2S)-2,6-Diamino-2-methylhexanoic acid is typically synthesized and utilized in its protected form, particularly in solid-phase peptide synthesis (SPPS). The most common protecting groups are Fmoc (Fluorenylmethyloxycarbonyl) for the α-amino group and Boc (tert-Butoxycarbonyl) for the ε-amino group.
Synthesis of Protected (2S)-2,6-Diamino-2-methylhexanoic Acid
The synthesis of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine is a multi-step process that often involves the reductive benzylation and methylation of a lysine precursor, followed by debenzylation and protection with Boc and Fmoc groups.[6][7]
Experimental Protocol: Deprotection of Nα-Fmoc-Nε-Boc-α-methyl-L-lysine
To obtain the free amino acid, a two-step deprotection is necessary to remove the Fmoc and Boc groups.
1. Fmoc Group Removal:
-
Reagent: 20% piperidine in dimethylformamide (DMF).
-
Procedure: The protected amino acid is treated with the piperidine solution at room temperature. The reaction progress can be monitored by HPLC.[8][9]
-
Mechanism: The basic nature of piperidine facilitates the removal of the base-labile Fmoc group.
2. Boc Group Removal:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure: Following Fmoc removal, the intermediate is treated with a solution of TFA in DCM.[8]
-
Mechanism: The acidic conditions cleave the acid-labile Boc group from the ε-amino group.
3. Isolation:
-
After deprotection, the free amino acid can be isolated and purified using techniques such as ion-exchange chromatography or crystallization.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the α-methyl group, along with multiplets for the methylene protons of the hexanoic acid backbone and signals for the amino and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the α-methyl carbon, the quaternary α-carbon, and the carbons of the backbone and carbonyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (160.21 g/mol ).
Biological Significance and Applications
The incorporation of α-methylated amino acids into peptides has significant implications for their structure and function.
Conformational Effects
The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical structures.[10] This property can be exploited in the design of peptidomimetics with enhanced secondary structure stability.
Protease Resistance
The steric hindrance provided by the α-methyl group can render peptides more resistant to enzymatic degradation by proteases.[10] This is a highly desirable property for the development of peptide-based therapeutics with improved in vivo stability.
Role in Signaling Pathways
While there is no direct evidence of (2S)-2,6-diamino-2-methylhexanoic acid being involved in specific signaling pathways as a free amino acid, its incorporation into peptides can influence their interaction with biological targets. For instance, modifying a peptide that binds to a specific receptor or enzyme with α-methyl-L-lysine could alter its binding affinity or inhibitory activity. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug development.
Conclusion
(2S)-2,6-Diamino-2-methylhexanoic acid is a valuable synthetic amino acid for peptide and drug discovery research. Its unique structural feature, the α-methyl group, imparts beneficial properties such as conformational constraint and increased proteolytic stability to peptides. While a comprehensive experimental dataset for the free amino acid is still needed, the established synthetic and deprotection protocols for its protected forms allow for its site-specific incorporation into peptide sequences. Further research into the biological effects of this modification will likely expand its application in the development of novel therapeutics.
References
- 1. ▷ InChI Key Database ⚛️ | (2S)-2,6-diaminohexanoic acid [inchikey.info]
- 2. Bot Detection [iris-biotech.de]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
